iso-Butonitazene (citrate) is a synthetic opioid compound belonging to the class of 2-benzylbenzimidazole derivatives. It is structurally similar to other potent opioids, such as fentanyl and its analogs, and has been identified in forensic contexts as a new psychoactive substance. The compound is primarily used in research and forensic applications and is not intended for human consumption or therapeutic use.
iso-Butonitazene is classified as a synthetic opioid due to its structural characteristics and pharmacological effects. It falls within the nitazene family, which includes other closely related compounds such as etonitazene and metonitazene. These substances have been noted for their high potency at the μ-opioid receptors, often surpassing that of traditional opioids like morphine and fentanyl .
The synthesis of iso-Butonitazene involves several chemical reactions that typically utilize readily available precursors. While specific methods for iso-Butonitazene synthesis are not extensively documented, related compounds in the nitazene series have been synthesized using similar approaches.
Technical Details:
The molecular structure of iso-Butonitazene can be described as follows:
The compound's crystallization results in a solid form, which is stable under appropriate storage conditions (typically at -20°C) . Characterization techniques such as Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed for its identification and analysis .
iso-Butonitazene undergoes various chemical reactions typical of synthetic opioids. These include:
Technical Details:
iso-Butonitazene exerts its effects primarily through agonistic activity at the μ-opioid receptors in the central nervous system. This interaction leads to analgesic effects similar to those produced by other opioids.
Research indicates that iso-Butonitazene demonstrates significantly higher agonistic activity compared to traditional opioids like fentanyl, making it a compound of interest in both pharmacological studies and forensic investigations .
The compound is characterized by high stability under controlled conditions, making it suitable for analytical applications.
iso-Butonitazene (citrate) serves primarily as an analytical reference standard in forensic toxicology and research settings. Its structural similarity to known opioids allows it to be used in studies assessing opioid receptor activity and potential impacts on human health. Additionally, it plays a role in understanding new psychoactive substances emerging on illicit drug markets.
Nitazenes originated from legitimate pharmaceutical research in the 1950s when scientists at the Swiss company Chemische Industrie Basel (CIBA) synthesized a series of 2-benzylbenzimidazole derivatives as potential analgesics. Among these early compounds, etonitazene demonstrated approximately 1,000-fold greater antinociceptive potency than morphine in murine models using the tail-flick assay. Despite this promising pharmacological profile, concerns regarding adverse effects and abuse potential prevented their clinical development and commercialization [2] [1]. The core benzimidazole structure permits extensive modification at three key positions:
Iso-Butonitazene citrate, systematically named N,N-diethyl-2-[2-[(4-isobutoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine citrate, exemplifies strategic modification at the R₁ position with its isobutoxy chain (C₄H₉O-). This structural adaptation differentiates it from butonitazene, which possesses a linear butoxy group, and contributes to distinct physicochemical properties including molecular weight (616.66 g/mol) and crystalline solid state [3] [5]. The citrate salt formulation enhances stability for commercial distribution within illicit markets while complicating analytical detection protocols [3] [6].
Iso-Butonitazene emerged following international scheduling of precursor nitazenes (e.g., isotonitazene in 2021, butonitazene in April 2022), demonstrating the rapid adaptive capacity of illicit drug manufacturers. This compound first appeared in forensic casework and drug seizures in late 2023 and early 2024, coinciding with intensified regulatory pressure on fentanyl analogues and earlier nitazene variants [1] [5] [6]. Its emergence aligns with a concerning trend documented by the United Nations Office on Drugs and Crime (UNODC): ten synthetic opioids were newly reported in 2023, seven belonging to the nitazene group, followed by six additional nitazenes in the first months of 2024 alone [1].
Structurally, iso-Butonitazene’s isobutoxy modification represents a deliberate strategy to circumvent analog-specific legislation while maintaining high μ-opioid receptor (MOR) activity. Although direct human potency data remains absent, structural analogy to butonitazene (several times more potent than morphine) and pharmacological profiling of related benzimidazole opioids suggest significant MOR agonist activity [5] [2]. The substance typically appears not in pure form but as adulterant mixtures with fentanyl, fentanyl analogues, or other nitazenes—a characteristic confirmed through toxicological sample analysis [6]. These mixtures amplify overdose risks unpredictably and complicate clinical management.
Table: Structural Characteristics of iso-Butonitazene Citrate
Characteristic | Specification |
---|---|
Systematic Name | N,N-diethyl-2-[2-[(4-isobutoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine citrate |
Molecular Formula | C₂₄H₃₂N₄O₃·C₆H₈O₇ |
Molecular Weight | 616.66 g/mol |
IUPAC Name | citric acid; N,N-diethyl-2-[2-[(4-isobutoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine |
Key Modification Position | R₁ (para-benzyl): Isobutoxy group (versus butoxy in butonitazene) |
Salt Form | Citrate |
Physical State | Crystalline solid |
Storage Conditions | -20°C |
The forensic footprint of iso-Butonitazene forms part of the accelerating global dispersion of nitazenes. Between 2019–2024, 26 distinct nitazenes were detected across 30 countries spanning Europe, North America, Oceania, South America, and Southeast Asia. This represents a dramatic increase from the single nitazene (isotonitazene) initially identified in 2019 [1]. Although specific prevalence data for iso-Butonitazene remains limited due to its recent emergence, broader detection patterns for nitazenes reveal concerning trajectories:
Table: Forensic Prevalence Patterns of Nitazene Compounds (2019-2024)
Epidemiological Metric | Finding | Data Source |
---|---|---|
Total Nitazene Analogs Identified | 26 distinct substances | UNODC Early Warning Advisory [1] |
Countries Reporting Nitazenes | 30 across multiple continents | UNODC Early Warning Advisory [1] |
Post-Mortem Toxicology Cases | 82% of 292 reported cases (2019-2024) | UNODC Early Warning Advisory [1] |
Nitazene/Fentanyl Co-Positivity | 99% in clinical/forensic samples | Aegis Laboratories [6] |
Quarter 1 2024 vs. 2023 Increase | 17% rise in nitazene detection with fentanyl | Aegis Laboratories [6] |
The detection of iso-Butonitazene and analogous compounds in biological samples demands advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies due to their low therapeutic ranges (sub-ng/mL to ng/mL blood concentrations) and metabolic complexity. Laboratories worldwide continue refining testing protocols to address this evolving threat, with recommendations from organizations like the Center for Forensic Science Research and Education explicitly including nitazene analogs in scope since early 2021 [6] [2]. The continuous emergence of structurally modified nitazenes like iso-Butonitazene citrate underscores the critical need for real-time toxicological surveillance and international data sharing to inform evidence-based public health interventions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7